molecular formula C18H21FN4O2 B5981132 5-(Dimethylamino)-2-[2-[2-(4-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one

5-(Dimethylamino)-2-[2-[2-(4-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one

Cat. No.: B5981132
M. Wt: 344.4 g/mol
InChI Key: MXLSRWXREZAIRP-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-2-[2-[2-(4-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one is a complex organic compound that belongs to the class of pyridazinones. This compound is characterized by the presence of a pyridazinone core, a dimethylamino group, and a fluorophenyl-substituted pyrrolidine moiety. Compounds of this nature are often studied for their potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-2-[2-[2-(4-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the Dimethylamino Group: This step may involve the alkylation of the pyridazinone core with dimethylamine under basic conditions.

    Attachment of the Fluorophenyl-Substituted Pyrrolidine: This can be done through nucleophilic substitution reactions, where the pyrrolidine ring is introduced via a suitable leaving group on the pyridazinone core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce dihydropyridazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents. The presence of the fluorophenyl group often enhances the compound’s binding affinity and selectivity towards biological targets.

Medicine

In medicinal chemistry, such compounds are investigated for their potential therapeutic applications. They may exhibit activity against various diseases, including cancer, neurological disorders, and infectious diseases.

Industry

Industrially, these compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their diverse reactivity and functional groups make them versatile for various applications.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-2-[2-[2-(4-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The fluorophenyl group can enhance binding interactions through hydrophobic and π-π stacking interactions, while the dimethylamino group may participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with a similar pyridazinone core but different substituents.

    Fluorophenyl-Substituted Compounds: Molecules with a fluorophenyl group attached to various cores.

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring with different functional groups.

Uniqueness

The uniqueness of 5-(Dimethylamino)-2-[2-[2-(4-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one lies in its combination of functional groups, which may confer unique pharmacological properties and reactivity. The presence of the fluorophenyl group can enhance its biological activity, while the pyridazinone core provides a versatile scaffold for further modifications.

Properties

IUPAC Name

5-(dimethylamino)-2-[2-[2-(4-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2/c1-21(2)15-10-17(24)23(20-11-15)12-18(25)22-9-3-4-16(22)13-5-7-14(19)8-6-13/h5-8,10-11,16H,3-4,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLSRWXREZAIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=O)N(N=C1)CC(=O)N2CCCC2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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